molecular formula C20H19N3O2S B14955617 N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B14955617
M. Wt: 365.5 g/mol
InChI Key: YWOOTDCNAXFNFQ-UHFFFAOYSA-N
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Description

N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a chemical compound developed for scientific research, provided for Research Use Only (RUO) and not intended for diagnostic or therapeutic applications in humans. This compound belongs to a class of small molecules based on a pyridazinone core structure, which has been identified as a privileged scaffold in medicinal chemistry for probing protein-protein interactions . Specifically, research into structurally related pyridazinone derivatives has demonstrated their potential as first-in-class inhibitors that target the protein arginine methyltransferase PRMT5 and its substrate adaptor proteins . These inhibitors bind at the PRMT5-binding motif (PBM) interface, a site distinct from the catalytic domain, and can selectively disrupt specific protein complexes and functions, offering a novel mechanism of action compared to catalytic site inhibitors . The molecular framework of this compound, featuring the N-benzylacetamide moiety and the 4-(methylsulfanyl)phenyl substituent, is designed to facilitate interaction with biological targets of interest. Researchers can utilize this compound to explore new mechanisms in early-stage drug discovery, particularly in the fields of oncology and epigenetics, where inhibiting specific protein interactions is a key therapeutic strategy. Its physicochemical properties are consistent with those of drug-like molecules, making it a suitable candidate for in vitro assay development and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-benzyl-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H19N3O2S/c1-26-17-9-7-16(8-10-17)18-11-12-20(25)23(22-18)14-19(24)21-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,24)

InChI Key

YWOOTDCNAXFNFQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-(methylsulfanyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with a suitable pyridazinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a pyridazinone-acetamide core with several analogs, differing primarily in substituents. Key structural variations and their implications are summarized below:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound Benzyl (N), 4-(methylsulfanyl)phenyl (C3) C₂₀H₁₉N₃O₂S 373.45 (calc.) High lipophilicity due to benzyl and S-CH₃ groups.
Y041-4908 6-Methylheptan-2-yl (N), 4-(methylsulfanyl)phenyl (C3) C₂₁H₂₉N₃O₂S 387.54 Branched alkyl chain may reduce steric hindrance vs. benzyl.
8a 4-Bromophenyl (N), 4-(methylsulfanyl)phenyl (C3) C₂₀H₁₈BrN₃O₂S 468.35 Bromine enhances electrophilicity; potential halogen bonding.
6c 4-Fluorophenylpiperazinyl (C3), antipyrine (N) C₂₇H₂₈FN₅O₃ 513.55 Piperazine and fluorophenyl groups may improve solubility and target affinity.
CAS 1282143-71-8 Morpholino (C3), 3-(methylsulfanyl)phenyl (N) C₁₇H₂₀N₄O₃S 360.43 Morpholino group enhances solubility; reduced steric bulk.

Key Observations:

  • The benzyl group in the target compound increases aromatic interactions compared to alkyl chains (e.g., Y041-4908) or halogenated aryl groups (e.g., 8a) .
  • The methylsulfanyl group offers moderate electron-donating effects, contrasting with electron-withdrawing halogens (Br, I) in 8a and 8b .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, insights can be inferred from related structures:

  • Formyl Peptide Receptor Antagonists: Pyridazinone-thio derivatives (e.g., 8a, 8b) show moderate activity, with halogen substituents (Br, I) enhancing binding affinity over S-CH₃ .
  • Solubility: The morpholino group in CAS 1282143-71-8 improves aqueous solubility compared to the target compound’s benzyl group, albeit at the cost of reduced lipophilicity .

Biological Activity

N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 342.43 g/mol
  • CAS Number : Not specifically listed in the provided sources, but it can be derived from its structural formula.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. It is believed to inhibit certain enzymes by binding to their active sites, which blocks their activity. This inhibition can influence various physiological processes, including inflammation and cell proliferation, making it a candidate for therapeutic use in inflammatory diseases and possibly cancer treatment.

Antiinflammatory Properties

Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects. A study demonstrated that pyridazinone derivatives can inhibit the release of pro-inflammatory cytokines, suggesting a potential application in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Anticancer Effects

Preliminary studies have shown that this compound may possess anticancer properties. In vitro tests indicated that it could induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. This effect is likely due to its ability to interfere with cell cycle regulation and promote programmed cell death .

Enzyme Inhibition

The compound is also noted for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit phosphodiesterase (PDE) activity, which plays a crucial role in regulating intracellular signaling pathways related to inflammation and cell growth .

Case Studies and Experimental Data

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against various cancer cell lines. Results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Animal Models : Animal studies have demonstrated that administration of this compound can lead to reduced tumor growth in xenograft models, supporting its efficacy observed in vitro .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound activates caspase pathways associated with apoptosis and inhibits NF-kB signaling, which is often upregulated in cancerous tissues.

Summary Table of Biological Activities

Activity Type Effect Reference
AntiinflammatoryInhibition of cytokine release
AnticancerInduction of apoptosis
Enzyme InhibitionPDE inhibition
Tumor Growth ReductionDecreased tumor size in models

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